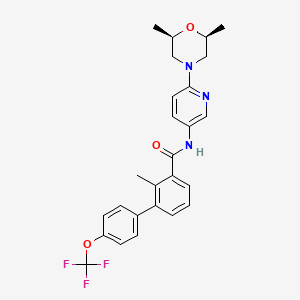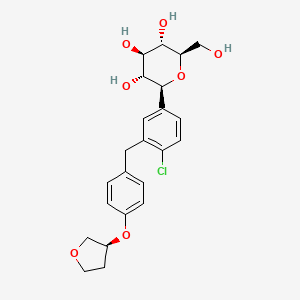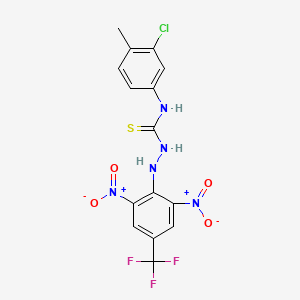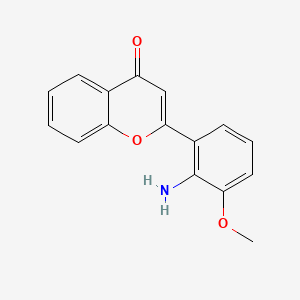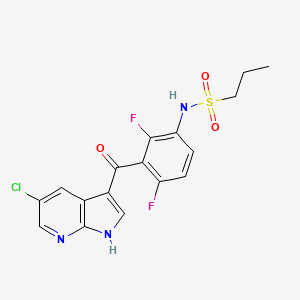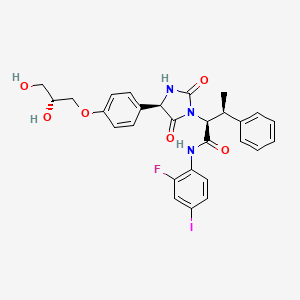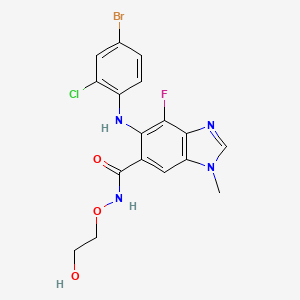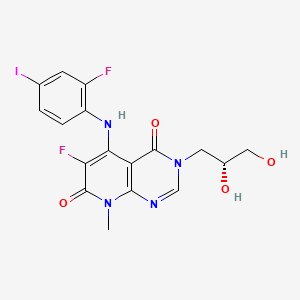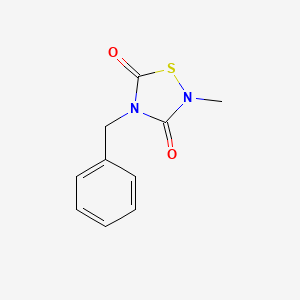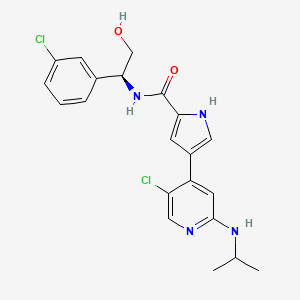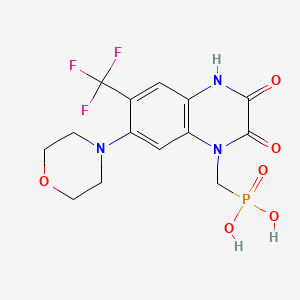
Fanapanel
Übersicht
Beschreibung
Fanapanel, also known by its code name ZK-200775, is a quinoxalinedione derivative drug. It acts as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound was initially developed for the treatment of cerebral ischemia associated with stroke and trauma . its development was halted due to safety concerns, including potential glial cell toxicity and intolerable side effects such as excessive sedation and visual impairment .
Wissenschaftliche Forschungsanwendungen
Fanapanel has been investigated for several scientific research applications, including:
Visual Acuity: Research has also explored its effects on visual acuity, although side effects such as visual impairment have been noted.
Pharmacological Studies: This compound serves as a valuable tool in pharmacological studies to understand the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various physiological and pathological processes.
Wirkmechanismus
Target of Action
Fanapanel, also known as MPQX or ZK-200775, is a quinoxalinedione derivative drug . The primary target of this compound is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a competitive antagonist of the AMPA receptor . This means it binds to the same site on the AMPA receptor as the natural ligand, glutamate, but without activating the receptor. By occupying this site, this compound prevents glutamate from binding and activating the receptor .
Biochemical Pathways
AMPA receptors are involved in a variety of neurological processes, including learning and memory, and their dysfunction has been implicated in several neurological disorders .
Result of Action
This compound’s antagonistic action on AMPA receptors can lead to a decrease in glutamatergic neurotransmission. This could potentially have neuroprotective effects, as overactivation of AMPA receptors can lead to excitotoxicity, a harmful process that can cause neuron damage or death .
Biochemische Analyse
Biochemical Properties
Fanapanel plays a significant role in biochemical reactions by inhibiting the AMPA receptor, a type of ionotropic glutamate receptor. This inhibition prevents the excitatory neurotransmitter glutamate from binding to the receptor, thereby reducing excitatory synaptic transmission. This compound interacts with various biomolecules, including the AMPA receptor subunits GluA1 to GluA4. The nature of these interactions involves competitive binding to the receptor’s ligand-binding domain, preventing glutamate from activating the receptor .
Cellular Effects
This compound affects various cell types, particularly neurons, by modulating excitatory synaptic transmission. It influences cell function by reducing calcium influx through the AMPA receptor, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound has been shown to reduce excitotoxicity, a process where excessive glutamate causes neuronal damage and death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ligand-binding domain of the AMPA receptor, thereby blocking the binding of glutamate. This competitive inhibition prevents the receptor from undergoing conformational changes necessary for ion channel opening, thus reducing calcium influx and subsequent excitatory signaling. This compound’s inhibition of the AMPA receptor also leads to downstream effects on gene expression and enzyme activity, contributing to its neuroprotective properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on the AMPA receptor for extended periods, although prolonged exposure may lead to compensatory changes in cellular function, such as upregulation of other glutamate receptors .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively reduce excitotoxicity and provide neuroprotection without significant adverse effects. High doses of this compound can lead to toxic effects, including excessive sedation, reduction in consciousness, and transient neurological deterioration. These effects highlight the importance of careful dosage optimization in therapeutic applications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific tissues, such as the brain, are critical for its therapeutic effects. The compound’s distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Vorbereitungsmethoden
The synthesis of Fanapanel involves several steps, starting with the formation of the quinoxalinedione core. The synthetic route typically includes the following steps:
Formation of the Quinoxalinedione Core: This involves the reaction of appropriate benzene and pyrazine derivatives under controlled conditions.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group:
Analyse Chemischer Reaktionen
Fanapanel undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholinyl group.
Reduction: Reduction reactions can occur at the quinoxalinedione core.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl and trifluoromethyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Fanapanel is unique among α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists due to its specific chemical structure and pharmacological profile. Similar compounds include:
Perampanel: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist used in the treatment of epilepsy.
Talampanel: An α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist investigated for its potential in treating amyotrophic lateral sclerosis.
This compound’s uniqueness lies in its specific quinoxalinedione core and the presence of the trifluoromethyl and morpholinyl groups, which contribute to its distinct pharmacological properties .
Eigenschaften
IUPAC Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQMKNCWDCCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046093 | |
| Record name | Fanapanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161605-73-8 | |
| Record name | Fanapanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161605-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanapanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanapanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fanapanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANAPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


